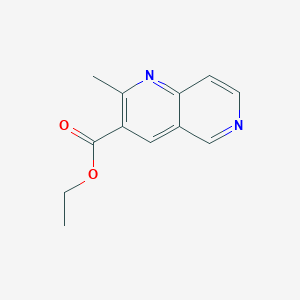

Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate

説明

特性

IUPAC Name |

ethyl 2-methyl-1,6-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-3-16-12(15)10-6-9-7-13-5-4-11(9)14-8(10)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTMJRAYGONFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=CN=CC2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure, Synthesis, and Significance of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate, a heterocyclic compound built upon the pharmacologically significant 1,6-naphthyridine scaffold. Naphthyridine derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] This document delineates the specific molecular architecture of the title compound, proposes a robust synthetic pathway grounded in established chemical principles, and outlines a complete analytical workflow for its structural verification. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate further investigation and application of this promising molecular scaffold.

The 1,6-Naphthyridine Scaffold: A Privileged Structure in Drug Discovery

Naphthyridines, a class of bicyclic heterocyclic compounds composed of two fused pyridine rings, exist in six isomeric forms depending on the position of the two nitrogen atoms.[3][4] Among these, the 1,6-naphthyridine core has emerged as a cornerstone in the design of novel therapeutic agents. Its rigid, planar structure and the presence of hydrogen bond acceptors (the nitrogen atoms) make it an ideal framework for interacting with various biological receptors.[3]

The "privileged structure" concept, introduced by Evans in the late 1980s, posits that certain molecular scaffolds can provide ligands for multiple, distinct biological targets.[5] The 1,6-naphthyridine family exemplifies this, with derivatives showing potent activity as FGFR4 inhibitors for hepatocellular carcinoma, anti-HIV agents, and broad-spectrum anticancer compounds.[6][7][8] The versatility of this scaffold allows for chemical modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Caption: The 1,6-Naphthyridine core as a versatile scaffold for diverse therapeutic applications.

Molecular Structure and Physicochemical Properties

This compound is characterized by a 1,6-naphthyridine core functionalized with a methyl group at the C2 position and an ethyl carboxylate group at the C3 position. This specific arrangement of substituents dictates its steric and electronic properties, which are crucial for its potential biological interactions.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The fundamental properties of the molecule are summarized below. These values are critical for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | This compound |

| Hydrogen Bond Acceptors | 4 (2 ring nitrogens, 2 ester oxygens) |

| Hydrogen Bond Donors | 0 |

| Predicted LogP (XLogP3) | 1.8 - 2.2 |

Synthesis and Mechanistic Rationale

The synthesis of substituted 1,6-naphthyridines can be achieved through various strategies, often involving the construction of the second pyridine ring onto a pre-existing pyridine derivative.[3][5] A robust and logical approach for synthesizing this compound is via a modified Friedländer annulation, which involves the condensation of an ortho-amino-aldehyde or ketone with a compound containing an activated methylene group.

Proposed Synthetic Workflow

This protocol is designed as a self-validating system, where the successful isolation and characterization of the intermediate is a critical checkpoint before proceeding.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

4-Aminopyridine-3-carbaldehyde

-

Ethyl acetoacetate

-

Ethanol (anhydrous)

-

Piperidine (catalyst)

-

Glacial acetic acid

-

Standard glassware for reflux and workup

Procedure:

-

Reaction Setup: To a solution of 4-aminopyridine-3-carbaldehyde (1.0 eq) in anhydrous ethanol (10 mL/mmol), add ethyl acetoacetate (1.1 eq).

-

Causality: Using a slight excess of the active methylene compound ensures the complete consumption of the limiting aminopyridine starting material. Ethanol serves as a polar protic solvent that is suitable for the condensation reaction and subsequent cyclization.

-

-

Catalysis: Add a catalytic amount of piperidine (0.1 eq).

-

Causality: Piperidine acts as a base catalyst, deprotonating the active methylene group of ethyl acetoacetate to form an enolate, which is the nucleophile that initiates the condensation (Knoevenagel condensation).

-

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.

-

Causality: Thermal energy is required to overcome the activation energy for both the initial condensation and the subsequent intramolecular cyclization and dehydration steps that form the second pyridine ring.

-

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

-

Trustworthiness: Purification is a critical self-validating step. The purity of the final compound must be confirmed by analytical techniques (Section 4) before any further use.

-

Structural Elucidation and Analytical Characterization

Confirmation of the molecular structure of this compound is unequivocally achieved through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Summary of Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Distinct signals in the δ 7.5-9.5 ppm range, showing characteristic pyridine ring coupling constants (J). Ethyl Group: A quartet (~δ 4.3 ppm, -OCH₂-) and a triplet (~δ 1.4 ppm, -CH₃). Methyl Group: A sharp singlet at ~δ 2.7 ppm (-CH₃ on ring). |

| ¹³C NMR | Carbonyl Carbon: Signal in the δ 165-170 ppm range. Aromatic Carbons: Multiple signals in the δ 120-160 ppm range. Aliphatic Carbons: Signals for the ethyl group (~δ 61 and 14 ppm) and the methyl group (~δ 25 ppm). |

| Mass Spec (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 216. Fragmentation: Loss of the ethoxy group (-OC₂H₅, M-45) or the entire ester group (-COOC₂H₅, M-73). |

| IR Spec (KBr) | C=O Stretch: Strong absorption band around 1720-1740 cm⁻¹ (ester). C=N/C=C Stretch: Multiple bands in the 1500-1650 cm⁻¹ region (aromatic rings). C-H Stretch: Aromatic C-H above 3000 cm⁻¹, Aliphatic C-H below 3000 cm⁻¹. |

Note: Predicted chemical shifts (δ) are in ppm and are relative to TMS. These are estimates and should be confirmed experimentally.[9]

Potential Applications in Medicinal Chemistry

The title compound is not merely a chemical curiosity; it is a well-positioned intermediate for drug discovery. The ethyl ester at the C3 position is a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides or other derivatives. This allows for the exploration of structure-activity relationships (SAR) by introducing diverse functional groups.

For instance, the synthesis of carboxamide derivatives of related benzo[b][6]naphthyridinones has led to compounds with potent cytotoxicity against leukemia and lung carcinoma cell lines, with IC₅₀ values in the nanomolar range.[8] The methyl group at C2 provides steric bulk and can influence the planarity and binding orientation of the molecule within a receptor active site. Researchers can leverage this compound as a foundational block to build libraries of novel compounds for screening against various disease targets, from kinases involved in cancer to viral enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Physical and chemical properties of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate.

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate

Executive Summary

The 1,6-naphthyridine framework represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] this compound is a key derivative of this scaffold, offering a versatile platform for the synthesis of compound libraries aimed at drug discovery. Its unique arrangement of nitrogen atoms and functional groups—a reactive ester and a modifiable aromatic system—makes it an attractive starting point for developing novel therapeutics. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices and explore the molecule's potential for derivatization, grounding all claims in authoritative references.

The 1,6-Naphthyridine Scaffold: A Cornerstone in Medicinal Chemistry

Naphthyridines, also known as pyridopyridines, are bicyclic heterocyclic compounds containing two nitrogen atoms.[1][3] Among the six possible isomers, the 1,6-naphthyridine core has garnered significant attention for its presence in molecules with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6] The scaffold's rigid structure and hydrogen bonding capabilities allow it to effectively interact with various biological receptors.[1][3]

This compound (IUPAC Name: this compound; CAS: 52816-67-8) is a functionally rich derivative.[] The ethyl carboxylate group at the 3-position and the methyl group at the 2-position provide critical handles for chemical modification, enabling systematic exploration of structure-activity relationships (SAR) in drug development programs.

Synthesis and Mechanistic Insights: A Protocol Grounded in Logic

The construction of the naphthyridine skeleton is most efficiently achieved through condensation and cyclization reactions. The Friedländer annulation, which involves the reaction of a 2-aminoaromatic aldehyde or ketone with a compound containing an active α-methylene group, is a classic and highly effective method for this purpose.[8][9][10]

Proposed Synthetic Protocol: Modified Friedländer Annulation

This protocol outlines a robust, high-yield synthesis of this compound. The choice of reactants is based on creating the desired substitution pattern directly, and the catalytic system is selected to favor the crucial cyclization step.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-amino-3-formylpyridine in absolute ethanol.

-

Addition of β-Keto Ester: To the stirred solution, add 1.1 equivalents of ethyl acetoacetate. The slight excess ensures the complete consumption of the limiting aminopyridine.

-

Catalyst Introduction: Add a catalytic amount (0.1 equivalents) of a base such as piperidine or pyrrolidine. The base catalyzes the initial Knoevenagel condensation between the aldehyde and the active methylene of the ethyl acetoacetate.

-

Reaction Execution: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Cyclization and Dehydration: The intermediate enamine undergoes an intramolecular cyclization followed by dehydration, driven by the thermal conditions, to form the stable aromatic 1,6-naphthyridine ring. This is the core of the Friedländer reaction.[9]

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and has a suitable boiling point for the reaction to proceed efficiently without requiring excessively high temperatures that could lead to side products.

-

Catalyst: A mild base like piperidine is crucial. It deprotonates the α-methylene group of ethyl acetoacetate to form an enolate, which then attacks the aldehyde, but is not strong enough to cause self-condensation of the ester or other unwanted side reactions.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile in drug development. Below is a summary of the known properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 52816-67-8 | [] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [] |

| Molecular Weight | 216.24 g/mol | [] |

| Canonical SMILES | CCOC(=O)C1=C(N=C2C=CN=CC2=C1)C | [] |

| Appearance | Expected to be a crystalline solid at room temperature | N/A |

| Melting Point | Not widely reported in literature | [11] |

| Boiling Point | Not widely reported in literature | [11] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and dichloromethane | N/A |

Spectroscopic and Analytical Characterization

| Technique | Predicted Features |

| ¹H NMR | ~9.3 ppm (s, 1H): H at C5 (highly deshielded by adjacent nitrogen).~8.8 ppm (d, 1H): H at C7.~8.2 ppm (s, 1H): H at C4.~7.7 ppm (d, 1H): H at C8.~4.4 ppm (q, 2H): -OCH₂- of the ethyl ester.~2.8 ppm (s, 3H): -CH₃ at C2.~1.4 ppm (t, 3H): -CH₃ of the ethyl ester. |

| ¹³C NMR | ~168 ppm: Carbonyl carbon of the ester.~160-120 ppm: Aromatic carbons of the naphthyridine ring.~62 ppm: -OCH₂- carbon of the ethyl ester.~25 ppm: -CH₃ carbon at C2.~14 ppm: -CH₃ carbon of the ethyl ester. |

| Mass Spec (EI) | m/z 216: Molecular ion (M⁺).m/z 188: Loss of ethylene (-C₂H₄).m/z 171: Loss of the ethoxy group (-OC₂H₅).m/z 143: Further fragmentation. |

| IR (Infrared) | ~1720 cm⁻¹: Strong C=O stretch (ester).~1600-1450 cm⁻¹: C=C and C=N stretches (aromatic ring).~3050 cm⁻¹: Aromatic C-H stretch.~2980 cm⁻¹: Aliphatic C-H stretch. |

Chemical Reactivity and Derivatization Potential

The true value of this compound for drug discovery lies in its chemical reactivity, which allows for the creation of diverse analogs for biological screening.

Key Reactive Sites:

-

Ester Hydrolysis: The ethyl ester can be easily hydrolyzed under basic (e.g., NaOH) or acidic conditions to yield the corresponding 2-methyl-1,6-naphthyridine-3-carboxylic acid. This carboxylic acid is a crucial intermediate for forming amide bonds.

-

Amide Formation: The carboxylic acid can be coupled with a wide variety of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). This is a primary strategy for modulating solubility, cell permeability, and target binding affinity. Many potent naphthyridine-based drugs are carboxamides.[14][15]

-

N-Alkylation: The nitrogen atom at the 6-position is susceptible to alkylation with alkyl halides.[16] This modification can alter the compound's steric and electronic properties, which can be critical for optimizing its interaction with biological targets.

-

Aromatic Substitution: While the electron-deficient nature of the pyridine rings can make electrophilic aromatic substitution challenging, nucleophilic aromatic substitution (SₙAr) may be possible if a suitable leaving group is installed on the ring.

Applications in Research and Drug Development

The 1,6-naphthyridine scaffold is a validated pharmacophore. Derivatives have shown significant promise as:

-

Anticancer Agents: Benzo[b][1][9]naphthyridine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, with some compounds showing curative potential in in-vivo models.[14][15]

-

Kinase Inhibitors: The rigid, planar structure of the naphthyridine core is well-suited for insertion into the ATP-binding pocket of kinases. Recently, 1,6-naphthyridine-2-one derivatives were identified as novel and selective inhibitors of FGFR4, a promising target in colorectal cancer.[6]

-

MAO Inhibitors: Certain benzo[b][1][9]naphthyridine derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases like Parkinson's.[5]

This compound serves as an ideal starting material or building block to access these and other classes of biologically active molecules. Its straightforward synthesis and versatile functional handles make it an invaluable tool for medicinal chemists aiming to develop next-generation therapeutics.

References

- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. connectjournals.com [connectjournals.com]

- 10. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar [semanticscholar.org]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. Ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C12H12N2O3 | CID 5373687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate | C14H16N2O3 | CID 118457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Spectroscopic Data of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate: A Technical Guide

Introduction

Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate is a heterocyclic compound of significant interest within medicinal chemistry and materials science. The 1,6-naphthyridine scaffold is a recognized pharmacophore, and its derivatives have demonstrated a wide range of biological activities. Accurate structural elucidation and characterization of this molecule are paramount for its application in drug development and other advanced scientific research. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a detailed interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. The causality behind experimental choices and the self-validating nature of the collective spectroscopic data are emphasized to ensure scientific integrity.

Molecular Structure and Logic of Spectroscopic Analysis

The structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they offer a comprehensive and unambiguous structural assignment.

The Expanding Therapeutic Potential of 1,6-Naphthyridine Derivatives: A Technical Guide for Drug Discovery

Abstract

The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of 1,6-naphthyridine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the significant anticancer, antiviral, antimicrobial, and neuroprotective properties of these compounds, elucidating their mechanisms of action, and providing detailed experimental protocols for their evaluation. This document is structured to serve as a practical resource, combining established scientific principles with actionable methodologies to empower further research and development in this promising area.

Introduction: The 1,6-Naphthyridine Scaffold - A Versatile Core for Drug Design

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings. The arrangement of the nitrogen atoms within this bicyclic system gives rise to six possible isomers, each with distinct electronic and steric properties.[1] Among these, the 1,6-naphthyridine core has garnered significant attention due to its presence in numerous biologically active molecules, both from natural sources and synthetic origins.[2][3] Its unique structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties and the development of potent and selective therapeutic agents.[4][5] This guide will focus on the multifaceted biological activities attributed to derivatives of the 1,6-naphthyridine scaffold.

Anticancer Activity: Targeting Key Oncogenic Pathways

1,6-Naphthyridine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of cancer cell lines.[2][6] Their mechanisms of action often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which 1,6-naphthyridine derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and angiogenesis.[7]

Aberrant signaling of Fibroblast Growth Factor Receptor 4 (FGFR4) is implicated in the development of several cancers, including hepatocellular carcinoma and colorectal cancer.[8][9] Certain 1,6-naphthyridine-2(1H)-one derivatives have been identified as potent and selective inhibitors of FGFR4.[8][9] These inhibitors typically function by competing with ATP for binding to the kinase domain of FGFR4, thereby blocking its autophosphorylation and the activation of downstream signaling pathways like the RAS/MAPK and PI3K/AKT pathways.[10][11] This inhibition leads to decreased tumor cell proliferation and survival.[8]

Figure 1: Simplified FGFR4 Signaling Pathway and Inhibition

Caption: Inhibition of FGFR4 by a 1,6-naphthyridine derivative.

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates signaling pathways involved in cell proliferation, migration, and invasion.[3][8] Dysregulation of the HGF/c-Met axis is a hallmark of many cancers.[12] Imidazo[4,5-h][6][13]naphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors.[2][14] These compounds effectively block c-Met autophosphorylation and inhibit the proliferation of c-Met-dependent cancer cells.[14]

Table 1: Anticancer Activity of Representative 1,6-Naphthyridine Derivatives

| Compound Class | Target | Cancer Cell Line | IC50 | Reference |

| 1,6-Naphthyridin-2(1H)-one | FGFR4 | HCT116 (Colorectal) | Not Specified | [8] |

| 1H-Imidazo[4,5-h][6][13]naphthyridin-2(3H)-one | c-Met | BaF3-TPR-Met | 2.6 µM | [14] |

| Benzo[h][6][13]naphthyridine | Not Specified | P388 (Leukemia) | 1.8 µM, 3.5 µM | [3] |

| 2,4-disubstituted-1,6-naphthyridine | Not Specified | MOLT-3 (Leukemia) | 9.1 ± 2.0 µM | [15] |

| 2,4-disubstituted-1,6-naphthyridine | Not Specified | HeLa (Cervical) | 13.2 ± 0.7 µM | [15] |

| 2,4-disubstituted-1,6-naphthyridine | Not Specified | HL-60 (Promyeloblast) | 8.9 ± 2.2 µM | [15] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[16][17]

Figure 2: Workflow of the MTT Assay

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[7][18]

-

Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.[7]

-

Compound Treatment: Prepare serial dilutions of the 1,6-naphthyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[7]

-

Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours).[7]

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[17]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C.[17]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well.[17]

-

Formazan Dissolution: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[17]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.[5]

Antiviral Activity: A Promising Avenue for New Therapeutics

Derivatives of 1,6-naphthyridine have shown notable activity against a range of viruses, particularly human herpesviruses and Human Immunodeficiency Virus (HIV).[19][20]

Anti-Human Cytomegalovirus (HCMV) Activity

Certain 1,6-naphthyridine derivatives have exhibited potent activity against human cytomegalovirus (HCMV), with some compounds showing significantly lower 50% inhibitory concentrations (IC50) than the standard antiviral drug ganciclovir.[13][19] Importantly, these compounds have been found to be active against ganciclovir-resistant HCMV strains, suggesting a novel mechanism of action.[19] The antiviral effect appears to target events in the early and late stages of viral replication.[19]

Anti-Human Immunodeficiency Virus (HIV) Activity

The HIV-1 integrase enzyme is essential for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome.[1][13] 8-Hydroxy-[6][13]naphthyridines have been identified as novel inhibitors of HIV-1 integrase.[21] By blocking this enzyme, these compounds prevent the integration of viral DNA, thereby halting the viral life cycle.[13][22]

Figure 3: Mechanism of HIV-1 Integrase Inhibition

Caption: Inhibition of HIV-1 integrase by a 1,6-naphthyridine derivative.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds by quantifying the reduction in viral plaques in a cell monolayer.[23][24]

-

Cell Culture: Grow a monolayer of susceptible host cells (e.g., MRC-5 for HCMV) in 24-well plates until confluent.[25]

-

Virus Inoculation: Inoculate the cell monolayers with a standardized amount of virus (e.g., 40-80 plaque-forming units per well).[25]

-

Adsorption: Allow the virus to adsorb to the cells for a specific period (e.g., 90 minutes at 37°C).[25]

-

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., 0.4% agarose) containing serial dilutions of the 1,6-naphthyridine derivative.[25]

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible in the control wells (typically 7-10 days for CMV).[25]

-

Plaque Visualization: Fix the cells with 10% formalin and stain with 0.8% crystal violet. Plaques will appear as clear, unstained zones.[25]

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value from the dose-response curve.[23]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

1,6-Naphthyridine derivatives have also been investigated for their antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[16][17][26]

Antibacterial and Antifungal Spectrum

Various substituted benzo[h][6][13]naphthyridines and other 1,6-naphthyridine analogs have been synthesized and screened for their antimicrobial activity.[17][26] Some compounds have demonstrated notable activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.[26] Additionally, antifungal activity has been observed against pathogens like Aspergillus niger and Penicillium chrysogenum.[17]

Experimental Protocol: Antimicrobial Screening (Agar Cup Plate Method)

The agar cup plate method is a common technique for preliminary screening of antimicrobial activity.[27]

-

Media Preparation: Prepare and sterilize the appropriate agar medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi) and pour it into sterile Petri dishes.

-

Inoculation: Once the agar has solidified, inoculate the surface of the plates with a standardized suspension of the test microorganism.

-

Well Creation: Create uniform wells in the agar using a sterile borer.

-

Compound Addition: Add a defined volume of the 1,6-naphthyridine derivative solution (at a specific concentration, e.g., 50 µg/mL) into the wells.[27] Include a solvent control and a positive control (a standard antibiotic or antifungal agent).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Neuroprotective and Neuromodulatory Activities

Emerging research indicates that 1,6-naphthyridine derivatives may have therapeutic potential in the context of neurological disorders.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are enzymes involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of MAOs are used in the treatment of depression and Parkinson's disease.[18] Certain benzo[b][6][13]naphthyridine derivatives have been identified as inhibitors of MAO-B, with some compounds exhibiting potency in the low micromolar range.[18]

5-HT4 Receptor Antagonism

The serotonin 4 (5-HT4) receptor is implicated in various physiological functions, including mood, cognition, and gastrointestinal motility.[2][14] Benzo[h][6][13]naphthyridine derivatives have been developed as selective antagonists of the 5-HT4 receptor, suggesting their potential utility in treating disorders where this receptor is dysregulated.[10]

Figure 4: Schematic of 5-HT4 Receptor Antagonism

Caption: A 1,6-naphthyridine derivative acting as a 5-HT4 receptor antagonist.

Experimental Protocol: Radioligand Binding Assay for 5-HT4 Receptors

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[28][29]

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the 5-HT4 receptor.[15]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand specific for the 5-HT4 receptor (e.g., [³H]-GR113808), and varying concentrations of the 1,6-naphthyridine derivative.[15][30]

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.[15]

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the 1,6-naphthyridine derivative that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.

Conclusion and Future Directions

The 1,6-naphthyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anticancer, antiviral, antimicrobial, and neuroprotective effects, underscore the significant potential of this chemical class. The ability to target a wide range of biological molecules, from kinases and viral enzymes to G-protein coupled receptors, highlights the adaptability of the 1,6-naphthyridine core for rational drug design.

Future research should continue to explore the vast chemical space around the 1,6-naphthyridine nucleus to identify new derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. A deeper understanding of the structure-activity relationships will be crucial for optimizing these compounds for specific therapeutic applications. Furthermore, in vivo studies are warranted to validate the promising in vitro activities and to assess the safety and efficacy of these compounds in preclinical models of disease. The continued investigation of 1,6-naphthyridine derivatives holds great promise for the discovery of next-generation therapies for a multitude of human diseases.

References

- 1. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders [mdpi.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 14. The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. clyte.tech [clyte.tech]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. atcc.org [atcc.org]

- 19. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 21. pnrjournal.com [pnrjournal.com]

- 22. What are HIV-1 integrase modulators and how do they work? [synapse.patsnap.com]

- 23. benchchem.com [benchchem.com]

- 24. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 25. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. ijtsrd.com [ijtsrd.com]

- 28. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Enduring Relevance of Naphthyridines and Their Synthesis

An In-Depth Technical Guide to the Friedländer Synthesis of Naphthyridines

Naphthyridine scaffolds are classified as "privileged structures" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Their rigid, planar geometry and hydrogen bonding capabilities allow for potent and selective interactions with a wide range of biological targets. This has led to their integration into approved drugs such as the antibacterial agent nalidixic acid and the anticancer drug vosaroxin.[2] Beyond medicine, their unique photophysical properties are harnessed in materials science for applications like organic light-emitting diodes (OLEDs).[3]

Among the various synthetic routes to these vital heterocycles, the Friedländer synthesis remains a cornerstone methodology. First reported in 1882, this reaction offers a direct and highly versatile pathway by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5] While the classical approach often required harsh conditions, modern advancements have transformed the Friedländer annulation into a sophisticated and adaptable tool.[6][7] This guide provides a comprehensive overview of the core principles, mechanistic underpinnings, and field-proven protocols for the synthesis of naphthyridines, with a focus on contemporary, efficient, and environmentally sustainable methods.

The Core Annulation: Mechanistic Principles

The Friedländer synthesis constructs the naphthyridine skeleton by reacting a 2-aminopyridine-3-carboxaldehyde (also known as 2-aminonicotinaldehyde) with an enolizable carbonyl compound.[7][8] This acid- or base-catalyzed process proceeds through a sequence of condensation and cyclodehydration steps to form the second pyridine ring.

Two primary mechanistic pathways are generally proposed, differing in the initial reactive event.[9][10]

-

Aldol-First Pathway: The reaction initiates with a base-catalyzed aldol addition between the enolate of the active methylene compound and the aldehyde of the 2-aminopyridine derivative. The resulting aldol adduct then undergoes intramolecular cyclization via attack of the amino group on the ketone, followed by dehydration to yield the aromatic naphthyridine ring.

-

Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the primary amine of the pyridine and the carbonyl of the methylene partner. This is followed by an intramolecular aldol-type condensation, where the enolizable α-carbon attacks the ring-bound aldehyde, and subsequent dehydration furnishes the final product.[9]

Under basic conditions, the reaction typically involves the generation of a carbanion from the active methylene compound, which then undergoes condensation with the aldehyde.[11] The final cyclization and dehydration afford the aromatic product.

Caption: Generalized mechanism of the Friedländer synthesis for naphthyridines.

Methodological Evolution: From Harsh Classics to Green Innovations

While effective, traditional Friedländer syntheses often suffered from drawbacks such as harsh reaction conditions, long reaction times, and the use of hazardous solvents.[6][12] This has driven the development of numerous innovative protocols that enhance efficiency, safety, and environmental compatibility.

Ionic Liquid Catalysis: A Paradigm Shift in Green Chemistry

Ionic liquids (ILs) have emerged as powerful catalysts and reaction media, often enabling reactions under mild, environmentally benign conditions.

-

Choline Hydroxide (ChOH) in Water: A landmark innovation is the use of choline hydroxide, an inexpensive and biocompatible ionic liquid, to catalyze the Friedländer reaction in water.[6][7] This approach is exceptionally efficient, providing excellent yields (>90%) for a wide range of aliphatic and aromatic methylene compounds at a mild temperature of 50°C.[3][6] The use of water as the sole solvent and the metal-free nature of the catalyst align perfectly with the principles of green chemistry. Furthermore, product separation is often straightforward, avoiding the need for extensive chromatography.[7]

-

Basic Ionic Liquids (Solvent-Free): Task-specific ILs, such as 1-butyl-3-methylimidazolium-2-carboxylate ([Bmmim][Im]), can serve as both the catalyst and the reaction medium under solvent-free conditions.[11] This method also produces high yields and allows for the catalyst to be recycled multiple times without significant loss of activity, enhancing the economic and environmental viability of the process.[11]

Solvent-Free Grinding and Lewis Acid Catalysis

Eliminating organic solvents entirely is a primary goal of sustainable chemistry. Solvent-free "grinding" methods offer a simple, rapid, and efficient alternative.

-

Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O): This mild Lewis acid has been shown to be an effective catalyst for the Friedländer condensation under solvent-free grinding conditions at room temperature.[8] The reaction proceeds rapidly, often within minutes, and provides high yields of pure product with a simple work-up procedure that involves washing with water. This method is operationally simple and avoids the use of hazardous acids or bases and volatile organic solvents.[8] Other catalysts like ammonium sulphamate have also been successfully employed in similar solid-state protocols.[12]

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has revolutionized organic synthesis by dramatically reducing reaction times.

-

DABCO-Catalyzed Microwave Synthesis: Using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst under solvent-free microwave conditions, the synthesis of 1,8-naphthyridines can be completed in minutes instead of hours. This protocol is highly efficient, reduces pollution, and provides excellent product yields, making it ideal for the rapid generation of compound libraries in a drug discovery setting. Piperidine has also been used effectively as a catalyst in microwave-assisted protocols.

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the efficiency of the Friedländer synthesis. The following table summarizes quantitative data from various field-proven methodologies for the synthesis of 1,8-naphthyridine derivatives.

| Catalyst System | Solvent | Conditions | Typical Yields (%) | Key Advantages | Reference(s) |

| Choline Hydroxide (ChOH) | Water | 50°C, 6-12 h | >90% | Green solvent, mild conditions, high yields, simple workup | [3][6][7] |

| CeCl₃·7H₂O | Solvent-Free | Room Temp, 5-10 min (Grinding) | 88-95% | Rapid, room temp, solvent-free, operational simplicity | [8] |

| DABCO | Solvent-Free | Microwave (600W), 5-6 min | 74-86% | Extremely rapid, high efficiency, solvent-free | |

| [Bmmim][Im] (IL) | Solvent-Free | 80°C, 24 h | ~90% | Recyclable catalyst, high yields, solvent-free | [11] |

| Piperidine | Methanol | Microwave, 2-5 min | >90% | Rapid, high yields | |

| LiOH·H₂O / KOH | Aqueous-Alcohol | Reflux | Moderate to Good | Aqueous media | [6] |

| Ammonium Sulphamate | Solvent-Free | Room Temp, 5-10 min (Grinding) | 85-94% | Inexpensive catalyst, solvent-free, rapid | [12] |

Validated Experimental Protocols

A robust and reproducible protocol is the foundation of successful synthesis. The methodologies described below represent self-validating systems that are both efficient and reliable.

Protocol 1: Gram-Scale Green Synthesis of 2-Methyl-1,8-naphthyridine in Water

This protocol is adapted from a highly efficient and environmentally friendly method utilizing a biocompatible ionic liquid catalyst in an aqueous medium.[1][6]

Materials:

-

2-Aminonicotinaldehyde (2-amino-3-pyridinecarboxaldehyde)

-

Acetone (reagent grade)

-

Choline hydroxide solution (e.g., 45 wt. % in H₂O)

-

Deionized Water

-

Ethyl Acetate

-

Round-bottom flask equipped with a magnetic stir bar and condenser

-

Nitrogen line

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol, 61.6 mg).

-

Reagent Addition: Add deionized water (1 mL) and acetone (1.5 mmol, 111 µL). The excess of the active methylene component helps drive the reaction to completion.

-

Catalyst Introduction: Add choline hydroxide (1 mol %, ~3 µL of a 45 wt. % solution) to the stirring mixture. The catalyst facilitates both the enolate formation and the subsequent condensation steps.

-

Inert Atmosphere: Purge the flask with nitrogen gas for 2-3 minutes to create an inert atmosphere, preventing potential side reactions.

-

Reaction: Heat the reaction mixture to 50°C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using 10% methanol/dichloromethane as the eluent.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (40 mL). Wash the organic layer with water (10 mL) to remove the water-soluble catalyst.

-

Isolation: Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to yield the crude product. The product is often obtained in high purity, but can be further purified by recrystallization or column chromatography if necessary.[1]

Protocol 2: Rapid Solvent-Free Synthesis of Substituted 1,8-Naphthyridines

This protocol describes a rapid, solvent-free grinding method using a Lewis acid catalyst.[8][12]

Materials:

-

2-Aminonicotinaldehyde

-

Active methylene compound (e.g., acetoacetanilide)

-

Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) or Ammonium Sulphamate

-

Mortar and pestle

-

Cold water

Procedure:

-

Mixing: In a clean mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and the catalyst (CeCl₃·7H₂O or NH₂SO₃NH₄, 0.01 mol).

-

Grinding: Grind the mixture vigorously with a pestle at room temperature for the specified time (typically 5-10 minutes). The mechanical energy facilitates the reaction in the solid state.

-

Monitoring: Monitor the reaction for completion via TLC.

-

Isolation: Upon completion, add cold water to the reaction mixture. The solid product will precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove the catalyst and any unreacted starting materials, and dry. Recrystallization from an appropriate solvent can be performed for further purification.[12]

Caption: General experimental workflow for Friedländer naphthyridine synthesis.

Conclusion and Future Outlook

The Friedländer synthesis is a powerful and enduring reaction for the construction of the medicinally vital naphthyridine core. Its inherent simplicity and versatility have sustained its relevance for over a century. The true innovation lies in its modern adaptations, which have successfully addressed the classical limitations of harsh conditions and environmental impact. The development of aqueous protocols using biocompatible catalysts, rapid solvent-free microwave and grinding methods, and recyclable catalytic systems has transformed the Friedländer annulation into a sophisticated tool that is fully aligned with the demands of modern, sustainable chemical research. For professionals in drug discovery and materials science, mastery of these advanced methodologies provides a direct and efficient path to novel molecular entities with significant therapeutic and technological potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. connectjournals.com [connectjournals.com]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sphinxsai.com [sphinxsai.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate: Key Starting Materials and Methodologies

Abstract and Scope

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and functional materials.[1][2] Its unique electronic properties and structural rigidity make it a sought-after core in modern drug discovery. This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the principal synthetic routes to Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate, a key functionalized intermediate. We will delve into the core synthetic strategy, analyze the critical starting materials, provide a detailed, field-tested experimental protocol, and discuss the mechanistic underpinnings that ensure a successful and reproducible synthesis. The primary focus will be on the robust and widely adopted Friedländer Annulation reaction, a classic and efficient method for constructing the naphthyridine ring system.[3]

Core Synthesis Strategy: The Friedländer Annulation

The construction of the 1,6-naphthyridine ring system is most reliably achieved through the Friedländer synthesis.[3] This powerful reaction involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester.[4][5] For our target molecule, this translates to the condensation of an appropriately substituted aminopyridine with an active methylene compound that provides the remaining atoms for the new pyridine ring.

The strategic selection of starting materials is paramount. A retrosynthetic analysis of this compound logically disconnects the molecule into two primary building blocks: a pyridine-containing amine and a three-carbon ketoester component.

Caption: Retrosynthetic analysis of the target molecule.

Key Starting Materials: A Deeper Dive

The success of the synthesis hinges on the quality and reactivity of two commercially available starting materials.

The Amine Component: 4-Amino-2-methylpyridine

-

Structure and Role: This molecule serves as the foundational pyridine ring upon which the second ring is constructed. The amino group at the C4 position is the key nucleophile that initiates the reaction cascade. The relative positions of the amino group and the ring nitrogen dictate the resulting naphthyridine isomer, in this case, the 1,6-isomer.

-

Purity Considerations: The purity of this starting material is critical. Contaminants can lead to side reactions and complicate purification. It is advisable to use material of ≥98% purity or purify it by recrystallization or sublimation before use.

The Methylene Component: Ethyl Acetoacetate

-

Structure and Role: This β-ketoester is an ideal partner for the Friedländer annulation. It provides the three-carbon chain required to complete the new six-membered ring. The acetyl group's ketone is the primary electrophilic site, while the adjacent methylene group is sufficiently acidic to participate in the cyclization/dehydration step. The ethyl ester group remains in the final product, providing a versatile chemical handle for further derivatization.

-

Tautomerism: Ethyl acetoacetate exists as a mixture of keto and enol tautomers. The equilibrium is solvent and temperature-dependent. The enol form is particularly reactive in the acid-catalyzed condensation.

Mechanistic Insights and Catalysis

The Friedländer annulation proceeds through a sequence of condensation and cyclodehydration steps. While it can be performed under thermal conditions, catalysis is typically required for efficient conversion.

Caption: Simplified workflow of the Friedländer reaction.

-

Initial Condensation: The reaction is initiated by the nucleophilic attack of the amino group of 4-amino-2-methylpyridine on the keto-carbonyl of ethyl acetoacetate. This is often the rate-limiting step and is accelerated by an acid catalyst which protonates the carbonyl, rendering it more electrophilic.

-

Cyclization: Following the initial condensation to form an enamine intermediate, an intramolecular cyclization occurs. The enamine attacks the pyridine ring, leading to the formation of the second six-membered ring.

-

Dehydration: The final step is a dehydration (elimination of a water molecule) which results in the formation of the stable, aromatic 1,6-naphthyridine ring system.

Catalyst Selection

A variety of catalysts can be employed, from simple protic acids to Lewis acids and even ionic liquids.[6] The choice of catalyst can significantly impact reaction time, temperature, and yield.

| Catalyst System | Typical Conditions | Yield (%) | Advantages/Disadvantages | Source |

| p-Toluenesulfonic acid (p-TSA) | Toluene, reflux | Good-Excellent | Inexpensive, effective; requires high temperatures. | [5] |

| Cerium(III) Chloride (CeCl₃·7H₂O) | Solvent-free, grinding, RT | High (up to 95%) | Environmentally benign, mild conditions, rapid. | [4] |

| Pyrrolidine Derivatives (e.g., TABO) | High temperature | 65-84% | High regioselectivity for certain substrates. | [7][8] |

| Basic Ionic Liquids (e.g., [Bmmim][Im]) | 50-80 °C | Good-Excellent | Acts as both solvent and catalyst, recyclable. | [6] |

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for Friedländer synthesis, emphasizing safety, reproducibility, and ease of execution in a standard laboratory setting.

Reaction Scheme: (4-Amino-2-methylpyridine) + (Ethyl Acetoacetate) --[Catalyst]--> this compound

Materials and Equipment:

-

4-Amino-2-methylpyridine (1.0 eq)

-

Ethyl acetoacetate (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (p-TSA, 0.1 eq)

-

Toluene (or Xylene for higher temperatures)

-

Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 4-amino-2-methylpyridine (e.g., 5.0 g, 46.2 mmol, 1.0 eq), toluene (100 mL), and ethyl acetoacetate (7.0 mL, 55.5 mmol, 1.2 eq).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.88 g, 4.6 mmol, 0.1 eq) to the mixture.

-

Azeotropic Dehydration: Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-8 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.

-

Reaction Workup: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid or viscous oil.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70).

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

The synthesis of this compound is reliably achieved via the Friedländer annulation, a robust and versatile synthetic method. The key to a successful synthesis lies in the selection of high-purity 4-amino-2-methylpyridine and ethyl acetoacetate as the core starting materials. While traditional acid catalysis with reagents like p-TSA under reflux is effective, modern variations using catalysts such as CeCl₃ under solvent-free conditions offer greener and more efficient alternatives.[4] This guide provides the fundamental knowledge and a practical, detailed protocol to empower researchers in the synthesis of this valuable heterocyclic building block for applications in medicinal chemistry and beyond.

References

- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. connectjournals.com [connectjournals.com]

- 5. Friedlaender Synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Theoretical calculations on Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate.

An In-Depth Technical Guide to the Theoretical and Computational Analysis of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate

Abstract

The 1,6-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, offering a versatile framework for the development of novel therapeutic agents. This technical guide presents a comprehensive theoretical framework for the computational analysis of a specific derivative, this compound. While this exact molecule is not extensively documented in current literature, this guide establishes a robust protocol for its in silico characterization, drawing upon established computational methodologies for analogous naphthyridine systems. We will explore its structural optimization, spectroscopic properties, electronic characteristics, and potential reactivity through high-level quantum chemical calculations. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry in the exploration of novel heterocyclic compounds.

Introduction: The Significance of the 1,6-Naphthyridine Core

Naphthyridines, also known as pyridopyridines, are bicyclic heterocyclic compounds containing two nitrogen atoms. The isomeric forms, including 1,5-, 1,8-, and 1,6-naphthyridines, have garnered considerable attention in medicinal chemistry due to their presence in numerous biologically active molecules.[1][2] The 1,6-naphthyridine core, in particular, serves as a privileged structure, providing a rigid scaffold for the precise orientation of functional groups that can interact with various biological targets.[2]

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[3][4][5] They allow for the prediction of molecular properties, including geometry, stability, reactivity, and spectroscopic signatures, before embarking on potentially costly and time-consuming synthetic efforts.[6][7] This guide will delineate a comprehensive computational protocol for the theoretical investigation of this compound, a compound with potential for further functionalization and exploration as a therapeutic agent.

Proposed Synthetic Pathway

A generalized synthetic scheme is proposed below:

Caption: Proposed synthetic pathway for this compound.

This approach leverages readily available starting materials and follows established principles of heterocyclic synthesis.[8][9]

Comprehensive Theoretical Calculation Protocol

The following section details a step-by-step protocol for the in silico analysis of this compound using Density Functional Theory (DFT).

Computational Workflow

The overall computational workflow is depicted in the following diagram:

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

The Evolving Landscape of 1,6-Naphthyridines: A Technical Guide to the Analogs and Derivatives of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] This in-depth technical guide focuses on the known analogs and derivatives of a specific, yet representative core: Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate. As a Senior Application Scientist, this document is structured to provide not just a catalog of compounds, but a cohesive narrative that delves into the synthetic rationale, structure-activity relationships (SAR), and the therapeutic potential of this fascinating class of molecules. The content herein is designed to empower researchers in their quest to design and develop next-generation therapeutics based on the 1,6-naphthyridine core.

The Core Moiety: Synthesis of this compound

While direct literature on the synthesis of this compound is sparse, its synthesis can be confidently approached through established methodologies for 1,6-naphthyridine ring formation, most notably the Friedländer annulation.[4] This classical reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

A plausible and efficient synthetic route is the acid- or base-catalyzed condensation of 4-aminonicotinaldehyde with ethyl acetoacetate. This reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to afford the desired 1,6-naphthyridine ring system.

Caption: Proposed Friedländer Synthesis of the Core Moiety.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Aminonicotinaldehyde

-

Ethyl acetoacetate

-

Piperidine (or p-toluenesulfonic acid)

-

Ethanol (or Toluene)

-

Anhydrous Magnesium Sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 4-aminonicotinaldehyde (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq) and a catalytic amount of piperidine (0.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.

Causality of Experimental Choices: The choice of a basic catalyst like piperidine facilitates the initial Knoevenagel-type condensation between the aldehyde and the active methylene group of the ethyl acetoacetate. An acidic catalyst like p-toluenesulfonic acid can also be employed to promote both the initial condensation and the subsequent cyclization/dehydration. Ethanol is a common solvent for such condensations, while toluene can be used with a Dean-Stark trap to azeotropically remove water and drive the reaction to completion.

Analogs and Derivatives: A Gateway to Diverse Biological Activities

The true potential of the 1,6-naphthyridine scaffold is unlocked through the strategic modification of its core structure. The ethyl ester at the 3-position and the methyl group at the 2-position of our core moiety serve as key handles for derivatization, leading to a wide array of analogs with diverse pharmacological profiles. The burgeoning interest in this scaffold stems from its demonstrated efficacy in various therapeutic areas, most notably as anticancer agents.[1][5]

Anticancer Agents: Targeting the Pillars of Malignancy

The 1,6-naphthyridine core has proven to be a versatile framework for the design of potent anticancer agents, with derivatives exhibiting mechanisms of action that include kinase inhibition and topoisomerase I inhibition.[6]

Several classes of 1,6-naphthyridine derivatives have emerged as potent inhibitors of various protein kinases, which are often dysregulated in cancer.

AXL Inhibitors: A series of 1,6-naphthyridinone derivatives have been developed as selective type II AXL inhibitors.[4] Starting from a dual MET/AXL inhibitor, molecular modeling-assisted optimization led to compounds with high potency for AXL and significant selectivity over the MET kinase.[4] One such compound, 25c , demonstrated an IC50 of 1.1 nM for AXL and exhibited significant antitumor efficacy in a xenograft model.[4]

FGFR4 Inhibitors: Novel 1,6-naphthyridine-2-one derivatives have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in colorectal cancer.[7] Compound 19g from this series showed excellent kinase selectivity and substantial cytotoxic effects against various colorectal cancer cell lines, along with significant tumor inhibition in a mouse xenograft model.[7]

| Compound | Target Kinase | IC50 (nM) | Cancer Model | Reference |

| 25c | AXL | 1.1 | BaF3/TEL-AXL xenograft | [4] |

| 19g | FGFR4 | - | HCT116 xenograft | [7] |

Dibenzo[c,h][1][5]naphthyridines, representing a structural modification of the indenoisoquinoline topoisomerase I (Top1) inhibitors, have been synthesized and evaluated for their anticancer activity.[8] These compounds induce unique DNA cleavage site selectivities and demonstrate potent antitumor activities in a number of cancer cell lines.[8]

Antimicrobial and Antiviral Agents

The 1,6-naphthyridine scaffold has also been explored for its potential in combating infectious diseases.[1][5] While the primary focus of recent research has been on anticancer applications, the historical context of naphthyridines, such as the antibacterial agent nalidixic acid (a 1,8-naphthyridine), underscores the potential of this heterocyclic system in antimicrobial drug discovery.[9][10]

Other Biological Activities

Beyond cancer and infectious diseases, 1,6-naphthyridine derivatives have been investigated for a range of other pharmacological activities, including:

-

Anti-inflammatory and Analgesic Effects: Certain derivatives have shown potential as anti-inflammatory and analgesic agents.[1]

-

Antioxidant Properties: The antioxidant potential of some 1,6-naphthyridine derivatives has also been reported.[1]

-

Central Nervous System (CNS) Activity: Piperazine analogs of naphthyridine-3-carboxamides have been explored as 5-HT3 receptor antagonists with potential antidepressant-like activity.[5]

Structure-Activity Relationship (SAR) and Molecular Modeling

The development of potent and selective 1,6-naphthyridine-based drugs is heavily reliant on understanding the structure-activity relationships. Molecular modeling and quantitative structure-activity relationship (QSAR) studies have been instrumental in guiding the design of new analogs.[1] For instance, in the development of AXL inhibitors, molecular modeling was crucial in optimizing the selectivity over the MET kinase.[4]

Caption: Iterative Drug Design and Optimization Workflow.

Future Perspectives

The 1,6-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this heterocyclic system allows for the generation of large and diverse chemical libraries, which, when coupled with modern high-throughput screening and computational drug design, promises to accelerate the identification of new drug candidates. Future research will likely focus on:

-

Exploration of New Biological Targets: While significant progress has been made in the area of kinase inhibitors, the full therapeutic potential of 1,6-naphthyridines is yet to be unlocked.

-

Development of More Selective Inhibitors: Enhancing the selectivity of 1,6-naphthyridine-based inhibitors will be crucial for minimizing off-target effects and improving their safety profiles.

-

Application in Other Therapeutic Areas: Further investigation into the anti-inflammatory, antiviral, and CNS activities of this scaffold is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1,7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. connectjournals.com [connectjournals.com]

- 10. scispace.com [scispace.com]

Navigating the Uncharted: A Technical Guide to the Safe Handling and Application of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as kinase inhibitors for therapeutic applications. Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate represents a key building block in the synthesis of more complex molecules within this class. As with any novel chemical entity, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount for its safe handling and effective use in a research and development setting. This technical guide provides a comprehensive overview of the known and inferred safety precautions, handling procedures, and potential biological context for this compound, synthesized from available data on structurally related compounds and general principles of chemical safety.

Compound Identification and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 52816-67-8 | [] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [] |

| Molecular Weight | 216.24 g/mol | [] |

| Canonical SMILES | CCOC(=O)C1=C(N=C2C=CN=CC2=C1)C | [] |

| InChI | InChI=1S/C12H12N2O2/c1-3-16-12(15)10-6-9-7-13-5-4-8(2)14-11(9)10 | [] |

Note: Physical properties such as melting point, boiling point, and solubility are not yet experimentally determined and publicly available.

Hazard Identification and Risk Assessment: An Analog-Based Approach

In the absence of specific toxicological data for this compound, a conservative approach based on the hazard profiles of structurally similar naphthyridine derivatives and other heterocyclic compounds is essential.

Potential Hazards:

-

Skin and Eye Irritation: Many nitrogen-containing heterocyclic compounds are known to cause skin and eye irritation upon direct contact.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.

-

Unknown Biological Activity: As a derivative of a biologically active scaffold, this compound should be handled as potentially bioactive and toxic. The 1,6-naphthyridine core is found in molecules targeting critical cellular pathways, such as cyclin-dependent kinases (CDKs) and c-Met kinase[2][3]. Unintended absorption or inhalation could lead to unforeseen physiological effects.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is mandatory when handling this compound.

Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn over safety goggles when there is a risk of splashing.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron and sleeves are recommended.

-

Respiratory Protection: If there is a potential for aerosol generation and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-methyl-1,6-naphthyridine-3-carboxylate

Introduction: The Significance of the 1,6-Naphthyridine Scaffold